Cas no 1804347-87-2 (5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine)

5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with a reactive bromomethyl group, an iodo substituent, and a trifluoromethoxy functional group. This compound is valuable in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions, due to its multiple reactive sites. The presence of both bromomethyl and iodo groups allows for selective functionalization, while the trifluoromethoxy moiety enhances lipophilicity and metabolic stability, making it useful in pharmaceutical and agrochemical research. Its well-defined structure and high purity ensure reliable performance in complex transformations. This compound is typically handled under inert conditions to preserve its reactivity.
5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine structure
1804347-87-2 structure
Product Name:5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine
CAS No:1804347-87-2
MF:C8H6BrF3INO
MW:395.943024158478
CID:4834219
Update Time:2025-10-28

5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H6BrF3INO/c1-4-2-5(3-9)7(14-6(4)13)15-8(10,11)12/h2H,3H2,1H3
    • InChI Key: CJEYYWVVGHXIET-UHFFFAOYSA-N
    • SMILES: IC1=C(C)C=C(CBr)C(=N1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • XLogP3: 4
  • Topological Polar Surface Area: 22.1

5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029093033-1g
5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine
1804347-87-2 97%
1g
$1,564.50 2022-04-02

Additional information on 5-(Bromomethyl)-2-iodo-3-methyl-6-(trifluoromethoxy)pyridine

Introduction to 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine (CAS No. 1804347-87-2)

5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine, identified by its CAS number 1804347-87-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of this molecule, particularly the presence of a bromomethyl group, an iodo substituent, a methyl group, and a trifluoromethoxy moiety, make it a versatile intermediate in the synthesis of various pharmacologically active agents.

The bromomethyl group in 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine is a highly reactive functional group that facilitates nucleophilic substitution reactions. This property makes it an invaluable building block for constructing more complex molecular architectures. The iodyl substituent, on the other hand, introduces additional reactivity and can be used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The methyl group provides steric and electronic modulation, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Pyridine derivatives have been extensively studied due to their broad spectrum of biological activities. Among these derivatives, 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

The synthesis of 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine typically involves multi-step organic transformations starting from commercially available pyridine precursors. The introduction of the bromomethyl group is often achieved through halogen-metal exchange followed by methylation, while the iodo substituent can be installed via direct iodination or halogen exchange reactions. The methyl and trifluoromethoxy groups are typically incorporated during earlier stages of the synthesis or through subsequent functionalization steps.

The reactivity of this compound makes it particularly useful in fragment-based drug discovery programs. By leveraging its multiple reactive sites, researchers can rapidly assemble libraries of diverse compounds for high-throughput screening. This approach has been successfully applied to identify novel lead compounds with therapeutic potential. Additionally, the structural complexity of 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy)pyridine allows for fine-tuning of physicochemical properties through derivatization, enabling optimization for specific biological targets.

In conclusion, 5-(Bromomethyl)-2-Iodo-3-Methyl-6-(Trifluoromethoxy))pyridine is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in the development of next-generation therapeutics.

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